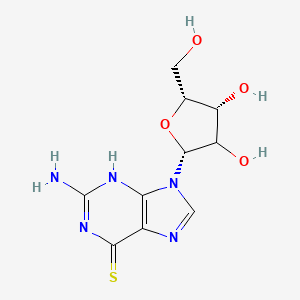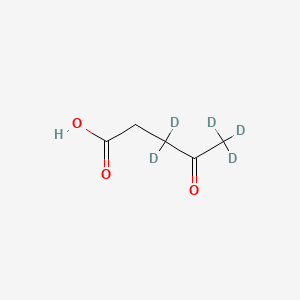
Levulinic-d5 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levulinic-d5 acid is a deuterated form of levulinic acid, where five hydrogen atoms are replaced with deuterium. This compound is a valuable tool in various scientific research fields due to its unique isotopic properties. Levulinic acid itself is a platform chemical derived from biomass, known for its versatility in producing numerous derivatives with significant industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levulinic-d5 acid can be synthesized through the hydrolysis of deuterated lignocellulosic biomass. The process involves the use of acid catalysts at elevated temperatures (100–250°C). The deuterated biomass undergoes depolymerization, followed by hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles to those of levulinic acid but utilizes deuterated feedstocks. The process involves the use of Brønsted or Lewis acids as catalysts in either homogeneous or heterogeneous reaction systems. The yield of this compound is highly dependent on the reaction conditions and the type of catalyst used .
Chemical Reactions Analysis
Types of Reactions: Levulinic-d5 acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinic acid or other oxidized derivatives.
Reduction: Formation of gamma-valerolactone.
Esterification: Reaction with alcohols to form alkyl levulinates.
Substitution: Formation of aminolevulinic acid through reaction with ammonia
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalyzed by hydrogenation using metal catalysts like palladium or nickel.
Esterification: Requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Substitution: Involves the use of ammonia or amines under controlled conditions
Major Products:
Oxidation: Succinic acid, formic acid.
Reduction: Gamma-valerolactone.
Esterification: Alkyl levulinates.
Substitution: Aminolevulinic acid
Scientific Research Applications
Levulinic-d5 acid is utilized in various scientific research applications due to its isotopic labeling, which allows for detailed mechanistic studies and tracing experiments. Some key applications include:
Chemistry: Used as a precursor for synthesizing deuterated derivatives and studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated solvents and reagents for specialized industrial processes
Mechanism of Action
Levulinic-d5 acid exerts its effects through its chemical reactivity, which is similar to that of levulinic acid but with the added benefit of isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. The molecular targets and pathways involved include enzymatic reactions in metabolic studies and catalytic processes in chemical synthesis .
Comparison with Similar Compounds
Levulinic Acid: The non-deuterated form, widely used as a platform chemical.
Gamma-Valerolactone: A derivative of levulinic acid, used as a biofuel and solvent.
Aminolevulinic Acid: A derivative used in medical applications, particularly in photodynamic therapy
Uniqueness: Levulinic-d5 acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
121.15 g/mol |
IUPAC Name |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
InChI Key |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC(=O)O |
Canonical SMILES |
CC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
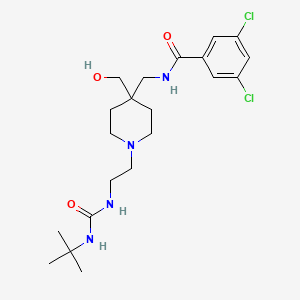
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)
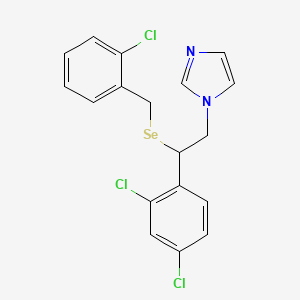

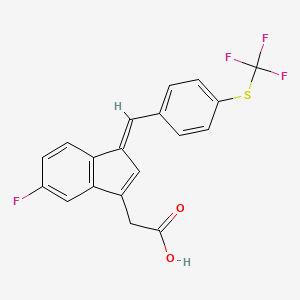
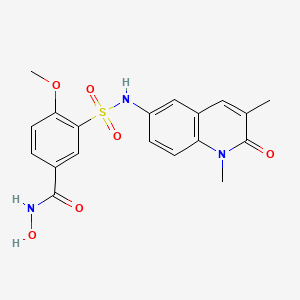
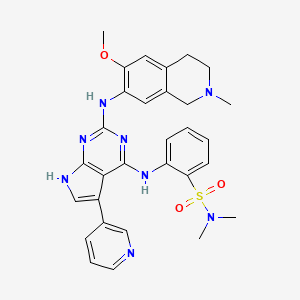
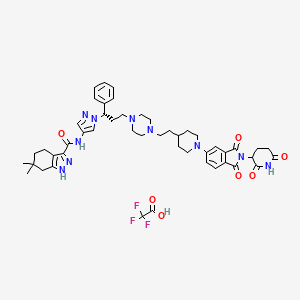
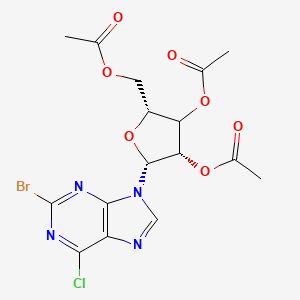

![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
